molecular formula C17H15ClN2O3S B10952668 5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B10952668
M. Wt: 362.8 g/mol
InChI Key: DYTGNJBMSJRTIE-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a thiazole ring, and a furanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to form the final product. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N-(5-METHYL-1,3-THIAZOL-2-YL)-2-FURAMIDE is unique due to its combination of a chlorinated phenoxy group, a thiazole ring, and a furanamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15ClN2O3S/c1-10-7-12(3-5-14(10)18)22-9-13-4-6-15(23-13)16(21)20-17-19-8-11(2)24-17/h3-8H,9H2,1-2H3,(H,19,20,21)

InChI Key

DYTGNJBMSJRTIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(S3)C)Cl

Origin of Product

United States

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